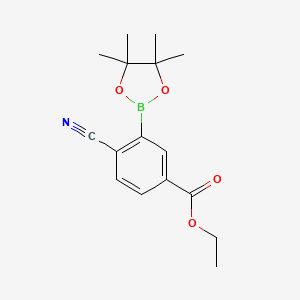![molecular formula C16H13ClFIO3 B2817734 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde CAS No. 944666-98-2](/img/structure/B2817734.png)
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the conditions required for these reactions, and the products formed are all part of this analysis .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, etc. These properties can often be found in chemical databases .Aplicaciones Científicas De Investigación
Fluorobenzaldehyde Derivatives Synthesis and Application
- Radiopharmaceuticals Development : Fluorinated aldehydes, including fluorobenzaldehyde derivatives, have been employed in the synthesis of radiopharmaceuticals, particularly for positron emission tomography (PET). For instance, the synthesis of fluorinated CCR1 antagonists involves complex procedures indicating the utility of such compounds in developing PET tracers for imaging applications (Mäding et al., 2006).
- Organic Synthesis : Research on fluorobenzaldehyde and its derivatives focuses on their synthesis and potential applications in creating fine chemicals, including medicines, pesticides, and dyes. The advancements in synthetic methodologies emphasize the role of these compounds in organic chemistry and their industrial application prospects (Qin Hai-fang, 2009).
Catalysis and Organic Reactions
- Catalytic Applications : Certain fluorobenzaldehyde derivatives have been investigated for their potential in catalysis, such as the Cu(OAc)2-catalyzed oxyfunctionalization of benzylic C(sp3)–H bonds. This showcases the utility of fluorinated benzaldehydes in facilitating organic transformations, highlighting their significance in synthetic organic chemistry (Jian'an Jiang et al., 2014).
Material Science and Polymer Chemistry
- Polymer Synthesis : Research into novel poly(aryl ether) compounds containing halogenated benzaldehyde derivatives illustrates the integration of these compounds into high-performance materials. The synthesis of such polymers demonstrates the importance of halogenated benzaldehydes in developing advanced materials with high thermal stability (N. Pimpha et al., 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFIO3/c1-2-21-15-7-10(8-20)6-14(19)16(15)22-9-11-12(17)4-3-5-13(11)18/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOZOUFZGCNPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFIO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)methyl]prop-2-enamide](/img/structure/B2817651.png)
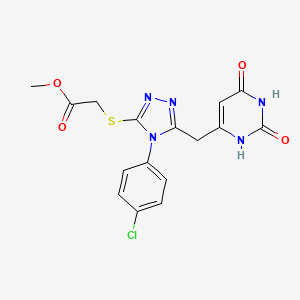
![N-cyclopentyl-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2817654.png)
![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2817658.png)
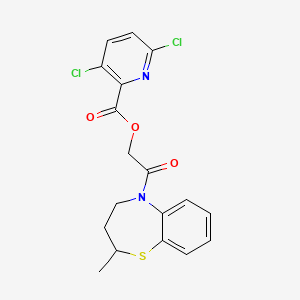

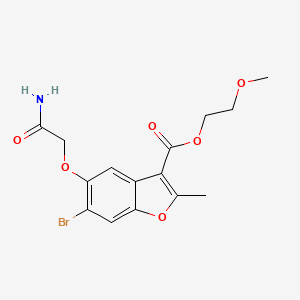
![3-butyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2817664.png)
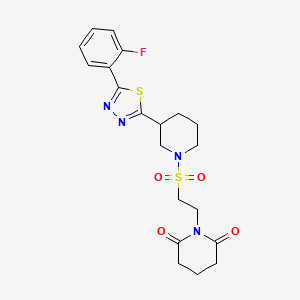
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2817666.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2817667.png)

